molecular formula C16H19N5O8 B13389676 2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one

2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B13389676
M. Wt: 409.35 g/mol
InChI Key: MNHQYNMUCOUDIS-XIMQPBTOSA-N
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Description

2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, and oxo groups. It is a derivative of purine, a fundamental component in many biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one involves several steps. The process typically starts with the preparation of the purine base, followed by the introduction of the oxolan ring and subsequent functionalization to introduce the diacetyl and dihydroxy groups. Common reagents used in these reactions include acetyl chloride, hydroxylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield diketones, while reduction of the oxo groups can produce diols.

Scientific Research Applications

2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds and other interactions, which can modulate the activity of these targets. The pathways involved often include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
  • 2-thioadenosine
  • 2’-methoxyguanosine

Uniqueness

Compared to similar compounds, 2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific functional groups and structural configuration. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H19N5O8

Molecular Weight

409.35 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C16H19N5O8/c1-5(22)9(25)10-15(27,6(2)23)16(28,7(3)24)13(29-10)21-4-18-8-11(21)19-14(17)20-12(8)26/h4,9-10,13,25,27-28H,1-3H3,(H3,17,19,20,26)/t9?,10-,13-,15-,16+/m1/s1

InChI Key

MNHQYNMUCOUDIS-XIMQPBTOSA-N

Isomeric SMILES

CC(=O)C([C@@H]1[C@@]([C@@]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)(C(=O)C)O)(C(=O)C)O)O

Canonical SMILES

CC(=O)C(C1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)(C(=O)C)O)(C(=O)C)O)O

Origin of Product

United States

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